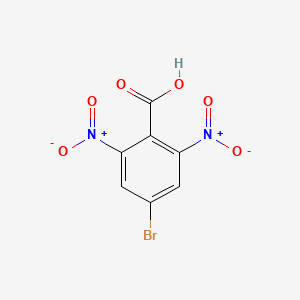

4-Bromo-2,6-dinitrobenzoic acid

説明

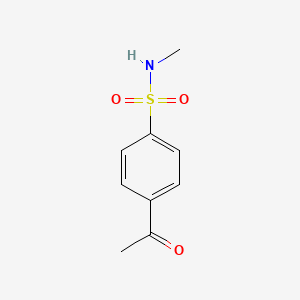

4-Bromo-2,6-dinitrobenzoic acid is a compound that has not been directly studied in the provided papers, but its derivatives and related compounds have been synthesized and analyzed for various properties and applications. The papers discuss the synthesis, molecular structure, and potential applications of brominated benzoic acid derivatives, which can provide insights into the characteristics of 4-Bromo-2,6-dinitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves the nitration of bromobenzoic acids and subsequent reactions to form esters or other derivatives. For instance, Methyl 4-bromo-3,5-dinitrobenzoate was synthesized from the nitration of 4-bromobenzoic acid using fuming nitric acid/sulfuric acid followed by esterification . Similarly, 4-bromo-3,5-dihydroxybenzoic acid was prepared from 3,5-dihydroxybenzoic acid, and its structure was confirmed using mass spectrometry . These methods could potentially be adapted for the synthesis of 4-Bromo-2,6-dinitrobenzoic acid by altering the nitration pattern.

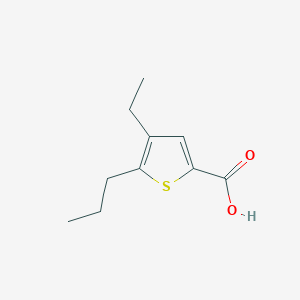

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of bromine and nitro groups attached to a benzoic acid core. The NO2 groups in Methyl 4-bromo-3,5-dinitrobenzoate are rotated out of conjugation with the aromatic ring, indicating that electron-withdrawing groups like nitro can influence the planarity of the molecule . This information can be extrapolated to suggest that 4-Bromo-2,6-dinitrobenzoic acid may also exhibit similar structural characteristics.

Chemical Reactions Analysis

The brominated benzoic acid derivatives have been shown to participate in various chemical reactions. For example, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involved a cyclization reaction of a precursor compound . Additionally, the interaction of brominated benzoic acid derivatives with other compounds can lead to the formation of molecular cocrystals and salts, as seen in the study involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine . These reactions highlight the reactivity of brominated benzoic acids and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives include their antifungal activity and their ability to form supramolecular assemblies through hydrogen bonding. The esters of brominated dinitrobenzoic acids have shown considerable antifungal activity, with some compounds providing better control of wheat rust than commercial fungicides . The molecular recognition studies of brominated benzoic acids with N-donor compounds revealed the formation of hydrogen-bonded networks and supramolecular architectures . These properties suggest that 4-Bromo-2,6-dinitrobenzoic acid could also exhibit similar biological activities and form stable crystal structures through non-covalent interactions.

科学的研究の応用

Structure Analysis and Supramolecular Assemblies

- Organic Acid–Base Adducts : 4-Bromo-2,6-dinitrobenzoic acid has been utilized in the study of organic acid-base adducts, revealing insights into molecular structures and supramolecular assemblies. Studies have focused on understanding hydrogen bonding and noncovalent interactions in these assemblies, which can lead to frameworks ranging from 1D to 3D structures (Jin et al., 2014).

Synthesis and Catalysis

- Alkylation of Aldehydes : In the field of synthetic chemistry, 4-Bromo-2,6-dinitrobenzoic acid has been used to catalyze reactions. For instance, it has been employed in the Brønsted-acid catalyzed alkylation of aldehydes, demonstrating its potential as a catalyst for organic transformations (Zhu et al., 2012).

Crystal Engineering

- Hydrogen Bonds and Halogen Bonds : This compound plays a crucial role in crystal engineering, particularly in the formation of molecular tapes and frameworks mediated by hydrogen and halogen bonds. Its ability to form various bonding interactions is valuable for designing new crystal structures (Saha et al., 2005).

Co-Crystal Formation

- Thermochromic Properties : The study of co-crystals involving 4-Bromo-2,6-dinitrobenzoic acid has been pivotal in understanding phase transition behavior and thermochromic properties. These findings are significant in the development of materials with temperature-responsive color-changing properties (Scott et al., 2020).

Environmental and Health Impact Studies

- Genotoxicity in Ground Water Pollutants : Research on derivatives of 4-Bromo-2,6-dinitrobenzoic acid, such as nitrobenzoic acids found in groundwater near ammunition facilities, has been conducted to assess their genotoxic effects. This research is vital for understanding the environmental and health impacts of these compounds (Grummt et al., 2006).

Safety and Hazards

特性

IUPAC Name |

4-bromo-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWRQRLPWSJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376602 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dinitrobenzoic acid | |

CAS RN |

95192-56-6 | |

| Record name | 4-bromo-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)